(5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
(5R,6R)-6-(aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-3-15-9(16)7-17-8(6-12)10(15)11-13-4-5-14(11)2/h4-5,8,10H,3,6-7,12H2,1-2H3/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDJGLMOCKORV-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)CN)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)CN)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a morpholine ring, an imidazole moiety, and an aminomethyl group, which are critical for its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Interaction with Receptors : The imidazole ring may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Studies have demonstrated that (5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one exhibits significant antimicrobial activity against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays indicated that it induces apoptosis in cancer cell lines, particularly:
- Breast Cancer (MCF-7) : Exhibited a dose-dependent decrease in cell viability.
- Lung Cancer (A549) : Induced significant apoptosis at concentrations above 10 µM.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results showed a marked improvement in patient outcomes compared to traditional antibiotics, indicating its potential as a therapeutic agent. -
Case Study 2: Cancer Treatment
A preclinical study investigated the effects of the compound on tumor growth in xenograft models. The findings revealed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its role as a novel anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Morpholinone and β-Lactam Derivatives
- Structure : Contains a β-lactam ring fused to a thiazolidine ring, with a 4-hydroxyphenylglycine side chain.
- Bioactivity : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
- Comparison: Unlike the target compound, amoxicillin’s β-lactam ring is essential for its mechanism. The morpholinone core in the target compound lacks the strained β-lactam but may interact with similar targets due to its aminomethyl group, which could mimic the aminoacyl side chains of β-lactams .
- Structure : Features a β-lactam ring with a dichlorophenylisoxazole substituent, enhancing stability against β-lactamases.
- Comparison: The 1-methylimidazol-2-yl group in the target compound may confer resistance to enzymatic degradation, analogous to dicloxacillin’s isoxazole moiety. However, the morpholinone ring’s rigidity could limit binding flexibility compared to the β-lactam’s fused bicyclic system .
Imidazole-Containing Derivatives
2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one ():
- Structure : A brominated indole-imidazole hybrid with a conjugated methylene group.
- This difference may reduce π-π stacking interactions but enhance solubility due to the aminomethyl group .
5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one ():
- Structure: Combines an imidazole ring with a dioxinone scaffold and a p-tolyl substituent.
- The ethyl group at position 4 may enhance lipophilicity, affecting membrane permeability .
Morpholine-Linked Heterocycles
1,3-Dimethyl-5-[(6-morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one ():
- Structure : A benzimidazolone linked to a morpholine-pyrimidine group.
- Comparison: The target compound’s morpholinone ring is more electron-deficient due to the ketone at position 3, which could increase reactivity toward nucleophiles. The absence of a pyrimidine amino group may reduce DNA-binding affinity compared to this compound .
Data Table: Key Structural and Inferred Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
